ethyl (2E)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2-{[5-(4-METHYL-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex compounds typically involves multiple steps, including the formation of the core heterocyclic structure followed by functional group modifications. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazolopyrimidine core through cyclization of appropriate precursors.
Condensation Reactions: Formation of the furan and benzodioxole rings through condensation reactions.
Functional Group Modifications: Introduction of nitro, methyl, and ester groups through various organic reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole and furan rings.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Receptor Binding: May bind to specific receptors in biological systems.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Antimicrobial Activity: Exhibits antimicrobial properties against certain pathogens.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Common mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Binding to receptors and modulating their activity.
Signal Transduction Pathways: Interfering with specific signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar core structures.
Benzodioxoles: Compounds containing the benzodioxole ring.
Furan Derivatives: Compounds with furan rings and similar functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and heterocyclic rings, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C29H23N3O8S |
---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
ethyl (2E)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H23N3O8S/c1-4-37-28(34)25-16(3)30-29-31(26(25)18-7-9-22-23(12-18)39-14-38-22)27(33)24(41-29)13-19-8-10-21(40-19)17-6-5-15(2)20(11-17)32(35)36/h5-13,26H,4,14H2,1-3H3/b24-13+ |
InChI Key |
NIPAKBZNERTVOE-ZMOGYAJESA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C\C5=CC=C(O5)C6=CC(=C(C=C6)C)[N+](=O)[O-])/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=C(O5)C6=CC(=C(C=C6)C)[N+](=O)[O-])S2)C |
Origin of Product |
United States |
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